(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride
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Description
“(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2225147-21-5 . It has a molecular weight of 261.68 . This compound is used in various scientific research areas and exhibits high perplexity and burstiness, allowing for diverse applications such as the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10ClF2NO3S/c8-15(13,14)4-5-2-1-3-7(9,10)6(12)11-5/h5H,1-4H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Molecular Structure and Electron Diffraction
- The molecular structure of methane sulfonyl chloride in vapors was explored using electron diffraction, providing detailed geometrical parameters and comparisons with similar structures, highlighting the importance of structural analysis in understanding reactivity and applications in synthesis (Hargittai & Hargittai, 1973).
Reaction Rate Acceleration
- Methanesulfonyl fluoride, a closely related compound, was found to accelerate the rate of reaction with acetylcholinesterase, indicating potential applications in enzyme inhibition and the study of reaction mechanisms (Kitz & Wilson, 1963).
Conformations and Self-association
- The self-association and conformations of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were studied, revealing insights into molecular interactions and hydrogen bonding, which are critical for designing compounds with desired physical and chemical properties (Sterkhova, Moskalik, & Shainyan, 2014).
Electrochemical Properties
- The electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid were investigated, demonstrating the potential for applications in energy storage and conversion technologies (Su, Winnick, & Kohl, 2001).
Intramolecular Hydrogen Bonds
- Studies on bis(trifluoromethylsulfonylamino)methane revealed the presence of various types of intramolecular hydrogen bonds, emphasizing the importance of these interactions in determining molecular stability and reactivity (Sterkhova et al., 2006).
properties
IUPAC Name |
(6,6-difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO3S/c8-15(13,14)4-5-2-1-3-7(9,10)6(12)11-5/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQAVOBTCNXPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C(C1)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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